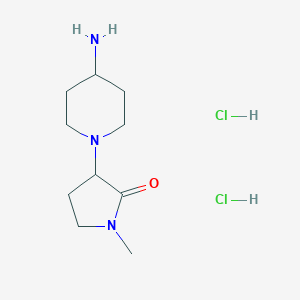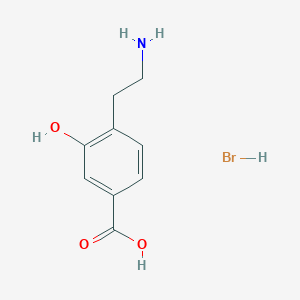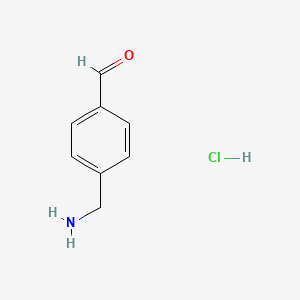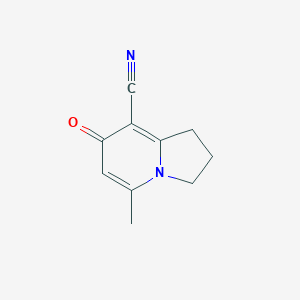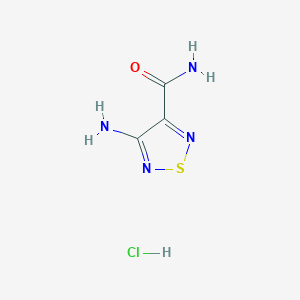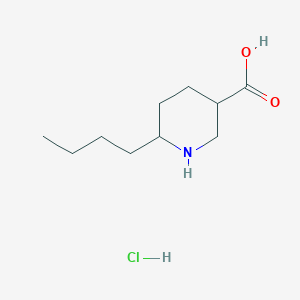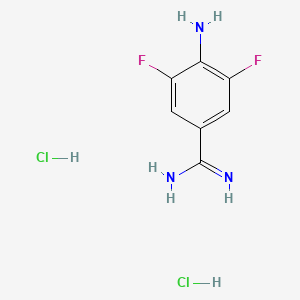
3,3-Dimethyl-2-(oxolan-2-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(oxolan-2-yl)azetidine (DMOA) is a heterocyclic compound with a five-membered ring structure containing an oxygen atom and nitrogen atom in the ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is a versatile building block for the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other compounds. It is also used in the synthesis of many natural products and biocatalysts.
Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery
3,3-Dimethyl-2-(oxolan-2-yl)azetidine has been utilized in the synthesis of heteroaromatic systems significant in drug discovery. A study demonstrated the introduction of oxetane or azetidine into heteroaromatic systems like the EGFR inhibitor gefitinib, showcasing its utility in medicinal chemistry (Duncton et al., 2009).
Aziridination and Polyhydroxy Amino Acids
The compound has been involved in the synthesis of aziridine derivatives, which are precursors to polyhydroxy amino acids. This is crucial for stereoselective reactions in organic synthesis (Fazio et al., 2000).
Azetidine Synthesis
Another study explored the synthesis of stereodefined aziridines and azetidines from haloalkyl azetidin-2-ones. This method presents a novel approach to forming these structures, important in various synthetic applications (Van Brabandt et al., 2006).
Application in Friedel-Crafts Reaction
This compound has been used in the calcium(II)-catalyzed Friedel-Crafts alkylation, indicating its potential in complex chemical reactions and drug-like compound synthesis (Denis et al., 2018).
Photocatalytic Hydrogen Generation
In a notable application, a derivative of this compound was synthesized for photocatalytic hydrogen generation, demonstrating its potential in energy-related applications (Kalyanasundaram et al., 2019).
Anticonvulsant Evaluation
A related study reported the synthesis of derivatives for anticonvulsant evaluation, indicating its relevance in neurological disorder treatment (Ghodke et al., 2017).
Progesterone Receptor Modulators
Research in progesterone receptor modulators, important in female healthcare, utilized derivatives of this compound for new therapeutic agents (Fensome et al., 2008).
Polymerization Studies
The compound has also been studied in the context of polymerization, particularly in the formation of azetidine-based polymers with potential applications in material science (Schacht & Goethals, 1974).
Antileishmanial Activity
Further, it has been incorporated into compounds tested for antileishmanial activity, contributing to the development of treatments for parasitic infections (Singh et al., 2012).
Propiedades
IUPAC Name |
3,3-dimethyl-2-(oxolan-2-yl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVINFJTHUWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
